9-Bromo-10-phenylanthracene
Overview
Description
9-Bromo-10-phenylanthracene is a yellow-white solid powder . It is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity .
Synthesis Analysis
The synthesis of 9-Bromo-10-phenylanthracene involves the reaction of 9-Phenylanthracene (2.5g, 9.83mmol) and NBS (2.1g, 11.8mmol) dissolved in 80mL CHCl3 . The mixture is then heated to 60°C for 2 hours under N2 . After cooling to room temperature, 20 mL water is added .Molecular Structure Analysis
The molecular formula of 9-Bromo-10-phenylanthracene is C20H13Br . The structure consists of a bromine atom attached to the 9th carbon of the anthracene ring, and a phenyl group attached to the 10th carbon .Physical And Chemical Properties Analysis
9-Bromo-10-phenylanthracene has a molecular weight of 333.23 . It has a boiling point of 449.7±14.0 °C at 760 mmHg and a melting point of 154.0 to 158.0 °C . The compound is insoluble in water but soluble in hot toluene and dimethylformamide .Scientific Research Applications
Photophysical Properties and Applications in Photon Upconversion : 9-Bromo-10-phenylanthracene, as a derivative of 9,10-disubstituted anthracenes, has been studied for its potential in applications like OLEDs and triplet-triplet annihilation upconversion. Modifications in the 9,10 positions of anthracenes can lead to new physical properties while retaining inherent optical characteristics. This research suggests their utility in developing blue-emitting materials for upconversion systems (Gray et al., 2015).
Applications in Molecularly Imprinted Polymers (MIPs) : 9-Bromo-10-phenylanthracene derivatives have been explored as fluorescent monomers for Molecularly Imprinted Polymers. These derivatives show complexation with carboxylic acids, indicating their potential in creating specific binding sites within MIPs for targeted molecules (Zhang, Verboom, & Reinhoudt, 2001).
Use in Fluorescent Materials : 9-Phenylanthracene, a closely related compound, has been synthesized in a planarized form, increasing its electron-donating character. This modification leads to a bathochromic shift in absorption, higher molar absorption coefficients, and intense fluorescence, making it suitable as a building block for fluorescent materials (Iwahara, Kushida, & Yamaguchi, 2016).
Electroluminescent Applications in OLEDs : Derivatives of 9,10-diaryl anthracenes, structurally similar to 9-Bromo-10-phenylanthracene, are promising materials for OLED applications, particularly blue OLEDs. They exhibit high thermal stability and wide band gaps, making them suitable as host and hole-transporting materials (Sarsah et al., 2013).
Solvatochromatic Properties : Solvatochromism, the ability to change color depending on the solvent, was observed in a derivative of 9-Bromo-10-phenylanthracene. This property is significant for applications in sensing and display technologies (Imoto et al., 2009).
Safety And Hazards
9-Bromo-10-phenylanthracene is harmful if swallowed and may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .
properties
IUPAC Name |
9-bromo-10-phenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGVVHVBFMGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400022 | |
Record name | 9-bromo-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-phenylanthracene | |
CAS RN |
23674-20-6 | |
Record name | 9-bromo-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Bromo-10-phenyl-anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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